blasticidin A

説明

Blasticidin A is an antibiotic produced by Streptomyces sp. that has antifungal and antibacterial activity . It belongs to the aminoacylnucleoside class of antibiotics . The antibiotic function and structure of blasticidin A have been observed since 1955 .

Synthesis Analysis

The biosynthesis of blasticidin S, a related compound, has been studied extensively. It involves a mixed biosynthesis pathway with three distinct structural components: a cytosine base, an amino deoxyglucuronic acid, and N-methyl beta-arginine . The blasticidin S biosynthesis gene cluster was cloned from S. griseochromogenes and the pathway heterologously expressed in S. lividans . The complete DNA sequence of this insert has now been determined and evidence suggests a contiguous 20-kb section defines the blasticidin S biosynthesis cluster .Molecular Structure Analysis

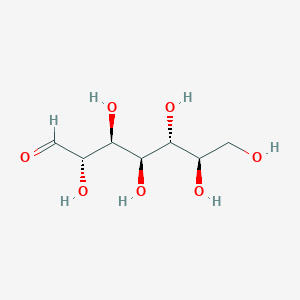

Blasticidin A has a molecular formula of C58H107NO23 . Its structure was characterized by NMR and chemical degradation experiments . It is a tetramic acid derivative with a highly oxygenated long alkyl chain similar to aflastatin A .Chemical Reactions Analysis

Blasticidin S, a related compound, is known to inhibit protein synthesis in all kingdoms of life . It targets translation by binding to the peptidyl transferase center of the large ribosomal subunit .Physical And Chemical Properties Analysis

Blasticidin A has a molecular weight of 1186.5 g/mol .科学的研究の応用

Inhibition of Aflatoxin Production

- Summary of the Application: Blasticidin A, an antibiotic produced by Streptomyces, has been found to inhibit aflatoxin production without significantly inhibiting the growth of aflatoxin-producing fungi .

- Methods of Application: During the study, two-dimensional differential gel electrophoresis (2D-DIGE) was used to observe the effects of Blasticidin A on the abundances of ribosomal proteins in Saccharomyces cerevisiae . The antibiotic was also tested on Aspergillus parasiticus, a known aflatoxin producer .

- Results or Outcomes: The study found that Blasticidin A reduced the abundances of aflatoxin biosynthetic enzymes, suggesting that protein synthesis inhibitors could be useful in controlling aflatoxin production .

Inhibition of Protein Synthesis

- Summary of the Application: Blasticidin A is known to inhibit protein synthesis in bacteria, eukaryotes, fungi, nematodes, and tumor cells .

- Methods of Application: The antibiotic works by blocking the hydrolysis of peptidyl-tRNA induced by release factors and inhibiting peptide bond formation . This prevents cells from producing new proteins through the translation of mRNA .

- Results or Outcomes: Due to its ability to inhibit protein synthesis, Blasticidin A is used as a selection agent in both mammalian and bacterial cells .

Antifungal Agent in Agriculture

- Summary of the Application: Blasticidin S, a nucleoside antibiotic similar to Blasticidin A, was the first antibiotic exploited in agriculture worldwide . It has been used to suppress plant pathogens, especially against the rice blast disease .

- Methods of Application: The antibiotic is applied to crops to prevent the growth of harmful fungi .

- Results or Outcomes: The use of Blasticidin S has helped to control the spread of plant diseases and increase crop yields .

Research Tool in Molecular Biology

- Summary of the Application: Blasticidin S is used as a selection agent in both mammalian and bacterial cells . This allows researchers to select for cells that have taken up foreign DNA, such as a plasmid or a transgene .

- Methods of Application: Cells are grown in the presence of Blasticidin S. Only those cells that have taken up the foreign DNA and express the resistance gene can survive .

- Results or Outcomes: This technique is widely used in molecular biology research, including the production of genetically modified organisms .

Production of High-Value Molecules

- Summary of the Application: Blasticidin S has been used in research involving the unicellular organism Chlamydomonas reinhardtii, which is used for the production of high-value molecules or biofuels .

- Methods of Application: The antibiotic is used as a selection marker in the genetic modification of C. reinhardtii .

- Results or Outcomes: This research could lead to more efficient production methods for high-value molecules or biofuels .

Antibiotic in Agriculture

- Summary of the Application: Blasticidin S, a nucleoside antibiotic similar to Blasticidin A, was the first antibiotic exploited in agriculture worldwide . It has been used to suppress plant pathogens, especially against the rice blast disease .

- Methods of Application: The antibiotic is applied to crops to prevent the growth of harmful fungi .

- Results or Outcomes: The use of Blasticidin S has helped to control the spread of plant diseases and increase crop yields .

Research Tool in Molecular Biology

- Summary of the Application: Blasticidin S is used as a selection agent in both mammalian and bacterial cells . This allows researchers to select for cells that have taken up foreign DNA, such as a plasmid or a transgene .

- Methods of Application: Cells are grown in the presence of Blasticidin S. Only those cells that have taken up the foreign DNA and express the resistance gene can survive .

- Results or Outcomes: This technique is widely used in molecular biology research, including the production of genetically modified organisms .

Production of High-Value Molecules

- Summary of the Application: Blasticidin S has been used in research involving the unicellular organism Chlamydomonas reinhardtii, which is used for the production of high-value molecules or biofuels .

- Methods of Application: The antibiotic is used as a selection marker in the genetic modification of C. reinhardtii .

- Results or Outcomes: This research could lead to more efficient production methods for high-value molecules or biofuels .

Safety And Hazards

将来の方向性

Recent advances in genome sequencing technology have rapidly clarified the biosynthesis of nucleoside antibiotics . This has made it possible to discover new nucleoside antibiotics by genome mining methods . A new natural product analog of blasticidin S has been identified, which exhibits up to 16-fold-improved potency against a range of laboratory and clinical bacterial strains .

特性

IUPAC Name |

1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBSMETZVCGSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H107NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1186.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 76169554 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)

![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)

![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)